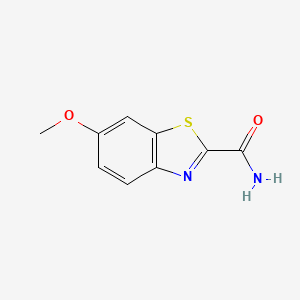

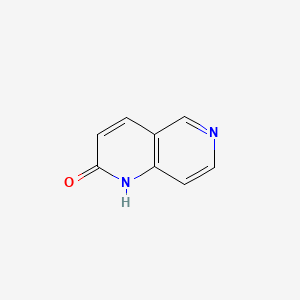

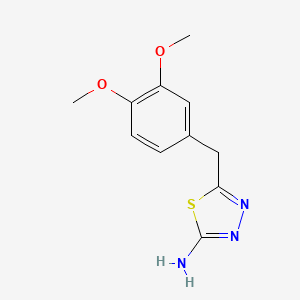

5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

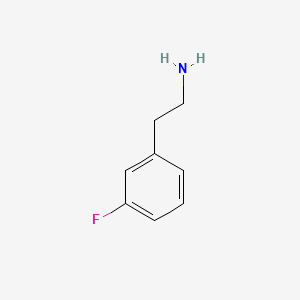

The compound 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazol-2-amine, which is a class of compounds known for their diverse biological activities. The 3,4-dimethoxybenzyl moiety has been utilized as an N-protecting group in thiadiazole derivatives, indicating its potential utility in synthetic chemistry .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions. For example, the ibuprofen derivative of thiadiazole was synthesized via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties was achieved using click chemistry . Although the specific synthesis of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be determined by X-ray diffraction, as demonstrated by the crystal structure analysis of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole . The crystal structure of this compound revealed a planar molecule with a dihedral angle between the thiadiazole and phenyl rings. Such structural analyses are crucial for understanding the conformation and potential interactions of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. The 3,4-dimethoxybenzyl group, for instance, can be smoothly eliminated by 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), with the yield depending on the substituents of the phenyl ring . This indicates that the 3,4-dimethoxybenzyl group could be a removable protecting group in the synthesis of thiadiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be characterized using techniques such as FT-IR, multinuclear NMR spectroscopies, and elemental analysis . Vibrational analysis can provide insights into the bonding characteristics within the thiadiazole ring, as seen in the ibuprofen-thiadiazole hybrid compound . X-ray photoelectron spectroscopy (XPS) and molecular docking studies can also be used to explore the electronic properties and potential biological interactions of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Nano Research

- Application Summary : The 3,4-dimethoxybenzyl group has been used as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers .

- Methods of Application : The protective group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

- Results or Outcomes : It was demonstrated that the resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .

-

Scientific Field: Organic Chemistry

- Application Summary : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential, commonly mediating hydride transfer reactions .

- Methods of Application : DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

- Results or Outcomes : DDQ has been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .

-

Scientific Field: Medicinal Chemistry

- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application : The products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined .

- Scientific Field: Organic Synthesis

- Application Summary : The compound 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone has been synthesized from Eugenol .

- Methods of Application : The synthesis process involves a series of chemical reactions, and the final product is analyzed using various spectroscopic methods .

- Results or Outcomes : The successful synthesis of the compound opens up possibilities for further research and potential applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-15-8-4-3-7(5-9(8)16-2)6-10-13-14-11(12)17-10/h3-5H,6H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKKEBSOCPEXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NN=C(S2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353419 | |

| Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

313957-85-6 | |

| Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.